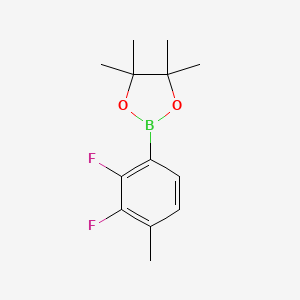
2-(2,3-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(2,3-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H17BF2O2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2,3-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial effects and mechanisms of action.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 254.08 g/mol. Its structure includes a dioxaborolane ring that is known for its reactivity in various biological contexts.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of this compound. It has been particularly noted for its effectiveness against various strains of bacteria that exhibit resistance to conventional antibiotics.
- Mechanism of Action : The compound functions by inhibiting key bacterial enzymes involved in cell wall synthesis. This inhibition leads to cell lysis and ultimately bacterial death. The dioxaborolane moiety is believed to interact with the active site of these enzymes, thereby blocking their function .
-
Case Studies :
- In vitro Studies : In laboratory settings, this compound showed significant activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. These studies reported minimum inhibitory concentrations (MICs) in the low micromolar range .
- In vivo Studies : Animal models have demonstrated that this compound can effectively reduce bacterial load in infections caused by resistant strains. For instance, in a mouse model of infection with Acinetobacter baumannii, treatment with this compound resulted in a marked decrease in bacterial counts compared to untreated controls .
Data Table: Biological Activity Overview
| Property | Value |
|---|---|
| Molecular Formula | C13H17BF2O2 |
| Molecular Weight | 254.08 g/mol |
| Antibacterial Activity | Yes |
| Effective Against | E. coli, K. pneumoniae |
| MIC (in vitro) | Low micromolar |
| In vivo Efficacy | Significant reduction in bacterial load |
Research Findings
Several research articles have documented the synthesis and biological evaluation of boron-containing compounds similar to this compound. These studies emphasize the importance of structural modifications on biological activity:
- Structural Variants : Variants of dioxaborolanes have been synthesized to enhance their antibacterial properties. For example, modifications to the fluorine substituents have been shown to improve potency against specific bacterial strains .
- Synergistic Effects : Research indicates that combining this compound with traditional antibiotics may enhance efficacy through synergistic effects. This approach could be pivotal in overcoming antibiotic resistance .
Propriétés
IUPAC Name |
2-(2,3-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-8-6-7-9(11(16)10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVNNZSSZYGQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














